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Quantitative Profile of SAR156497

The table below summarizes the key experimental data for SAR156497, which is characterized as an

exquisitely selective inhibitor of Aurora kinases A, B, and C [1] [2] [3].

Parameter
Experimental Data for
SAR156497

Context & Comparison

Biochemical IC₅₀
(Aurora A)

9.8 μM (9,800 nM) [1] Measured via a crystallography-based binding

assay (PDB: 4UZH). This value reflects binding
affinity in a purified enzyme system [1].

Cellular IC₅₀ (p-
Histone H3)

< 40 nM [2] Inhibition of Aurora B activity in HCT116 cells
(measured by phosphorylation of its biomarker,

histone H3).

Cellular IC₅₀
(Aurora A auto-p)

< 40 nM [2] Inhibition of Aurora A autophosphorylation in

HCT116 cells.

Cytotoxicity
(HeLa)

6.0 nM [2] Cell viability IC₅₀ in a highly sensitive cancer cell

line.

Cytotoxicity
(HCT116)

3.7 μM [2] Cell viability IC₅₀ in a colon cancer cell line.
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Parameter
Experimental Data for
SAR156497

Context & Comparison

Selectivity
(KINOMEscan)

Exquisitely selective for

Aurora A, B, C; minimal
off-targets [2]

Profiling against 468 kinases showed only

moderate off-target activity against PLK4 (Polo-like
kinase 4) [2].

Comparison with Other Aurora Kinase Inhibitors

The following table places SAR156497's performance in context with other inhibitors discussed in the

literature, highlighting its standout feature of exceptional selectivity.

Inhibitor Name
Reported IC₅₀ /
Activity

Key Characteristics & Comparison to SAR156497

SAR156497 See data above. Key Advantage: "Exquisitely selective" pan-Aurora inhibitor.

Limitation: Narrow therapeutic window in vivo [2].

Compound 1 &
2 (from [2])

Cellular Aur A/B

inhibition: < 40
nM [2]

Similar cellular potency to SAR156497, but with even improved
kinome-wide selectivity and more potent cytotoxicity in some
cell lines (e.g., HCT116 IC₅₀ of 840 nM for Compound 1) [2].

Alisertib
(MLN8237)

AURKA IC₅₀ =
1.2 nM [4]

An example of a selective Aurora A inhibitor (not pan-Aurora),
currently in clinical trials [4].

Barasertib
(AZD1152)

AURKB IC₅₀ =
0.37 nM [4]

An example of a selective Aurora B inhibitor (not pan-Aurora),
currently in clinical trials [4].

Detailed Experimental Protocols

The data for SAR156497 was generated using standard and rigorous methodologies in drug discovery:

X-ray Crystallography (Binding Mode Analysis): The high-resolution (2.00 Å) crystal structure of

SAR156497 in complex with the Aurora A kinase domain (PDB: 4UZH) was solved. This provides
atomic-level insights into its binding mode, showing it acts as an ATP-competitive inhibitor that
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forms hydrogen bonds with the kinase "hinge region" (residue A213). The structure explains the

compound's high selectivity, as its tricyclic core fits into a unique hydrophobic pocket not accessible in
most other kinases [1] [2].

Biochemical Kinase Assays (Binding Affinity): The primary biochemical IC₅₀ value was likely
determined using a fluorescence-based or radiometric assay that measures the inhibition of kinase

activity on a substrate in the presence of ATP. The exact protocol is not detailed, but the result is
deposited with the crystallography data [1].

Cellular Target Engagement: Inhibition of Aurora kinase activity in cells was measured by Western
blot.

Aurora B Inhibition: Phosphorylation of the biomarker Histone H3 on serine 10 (p-Histone
H3) was quantified [2].

Aurora A Inhibition: Reduction in Aurora A autophosphorylation was measured [2].
Cellular Phenotypic Assays:

Cell Viability: Cytotoxicity IC₅₀ values were determined using assays like CellTiter-Glo, which
measures cellular ATP levels as a proxy for metabolically active cells after 72 hours of

compound treatment [2].
Cell Cycle Analysis: Flow cytometry (FACS) was used to demonstrate that, like other pan-

Aurora inhibitors, SAR156497 treatment causes cell cycle arrest and polyploidy
(accumulation of cells with >4N DNA content) due to failed cytokinesis, a hallmark of Aurora B

inhibition [2].
Selectivity Profiling: Broad kinome-wide selectivity was confirmed using the KINOMEscan platform,

which assays binding against 468 human wild-type and mutant kinases at a single concentration (1
μM) of the compound [2].

Functional Role of Aurora Kinases

To understand the cellular effects of SAR156497, it's helpful to know the normal functions of its target

kinases. The diagram below illustrates the central role of Aurora kinases in cell division.
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Aurora kinases A and B have distinct but coordinated roles in mitosis. Aurora A regulates centrosome

maturation and mitotic spindle assembly, while Aurora B, as part of the Chromosomal Passenger Complex,

is essential for the spindle assembly checkpoint and cytokinesis [2] [5] [4]. By inhibiting both, SAR156497

disrupts multiple stages of cell division, leading to the observed cellular outcomes of cell cycle arrest and

programmed cell death.

Key Takeaways for Researchers

Primary Strength: The defining characteristic of SAR156497 is its exquisite selectivity across the
kinome, making it an excellent tool for studying Aurora-specific biology without the confounding

effects of off-target inhibition [2].
Cellular vs. Biochemical Potency: Note the significant difference between its biochemical IC₅₀ (μM

range) and cellular IC₅₀ (nM range). This is common in drug discovery and often reflects factors like
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cellular accumulation and compound metabolism.

Therapeutic Limitation: Despite its excellent profile, SAR156497 has a narrow therapeutic
window in vivo, which has likely limited its clinical development [2]. This highlights the challenge of

translating a selective and potent inhibitor into a safe and effective drug.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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